molecular formula C4H9NO2 B031348 tert-Butyl nitrite CAS No. 540-80-7

tert-Butyl nitrite

Cat. No. B031348
Key on ui cas rn: 540-80-7
M. Wt: 103.12 g/mol
InChI Key: IOGXOCVLYRDXLW-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

To a mixture of t-butyl nitrite (7.2 mL, 60.5 mmol), cuprous chloride (4.8 g, 48.5 mmol), and anhydrous acetonitrile (120 mL) was added 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (8.4 g, 39.8 mmol) in portions over 30 minutes at 0° C. The reaction mixture was stirred at room temperature for 1 h, then at 65° C. for 1 h. The mixture was then poured into 6N HCl (120 mL) and extracted with dichloromethane. The aqueous phase was extracted three times with dichloromethane. After the combined organic phases were concentrated in vacuo, the crude residue was purified by flash chromatography eluting with a gradient of 0-20% ethyl acetate/hexanes, then 20% ethyl acetate/hexanes to give 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid ethyl ester (5.5 g, 39%).
Quantity
7.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH2:8]([O:10][C:11]([C:13]1[CH:14]=[N:15][N:16]([C:19]([CH3:22])([CH3:21])[CH3:20])[C:17]=1N)=[O:12])[CH3:9].[ClH:23]>C(#N)C>[CH2:8]([O:10][C:11]([C:13]1[CH:14]=[N:15][N:16]([C:19]([CH3:22])([CH3:21])[CH3:20])[C:17]=1[Cl:23])=[O:12])[CH3:9]

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
cuprous chloride
Quantity
4.8 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1N)C(C)(C)C
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 65° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
After the combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1Cl)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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